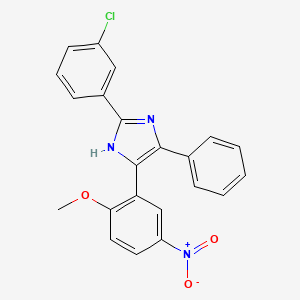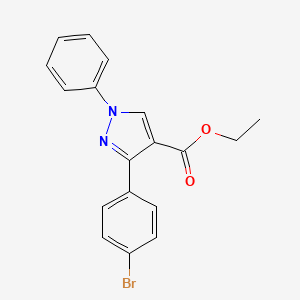![molecular formula C24H21BrN4O3 B3710364 (2E)-N-(3-bromophenyl)-2-cyano-3-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}prop-2-enamide](/img/structure/B3710364.png)
(2E)-N-(3-bromophenyl)-2-cyano-3-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}prop-2-enamide
Descripción general
Descripción
(2E)-N-(3-bromophenyl)-2-cyano-3-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromophenyl group, a cyano group, and an indole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(3-bromophenyl)-2-cyano-3-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}prop-2-enamide typically involves multi-step organic reactionsThe final step involves the formation of the enamide linkage under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to optimize yield and efficiency. These methods often employ advanced catalytic systems and automated processes to ensure consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(2E)-N-(3-bromophenyl)-2-cyano-3-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can result in various substituted derivatives .
Aplicaciones Científicas De Investigación
(2E)-N-(3-bromophenyl)-2-cyano-3-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}prop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its therapeutic potential in drug discovery and development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and chemical processes
Mecanismo De Acción
The mechanism of action of (2E)-N-(3-bromophenyl)-2-cyano-3-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
2,2’-Bipyridyl: A bipyridine compound used as a ligand in metal complexation and catalysis.
Uniqueness
(2E)-N-(3-bromophenyl)-2-cyano-3-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}prop-2-enamide is unique due to its combination of functional groups and structural complexity, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications .
Propiedades
IUPAC Name |
(E)-N-(3-bromophenyl)-2-cyano-3-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN4O3/c25-19-4-3-5-20(13-19)27-24(31)17(14-26)12-18-15-29(22-7-2-1-6-21(18)22)16-23(30)28-8-10-32-11-9-28/h1-7,12-13,15H,8-11,16H2,(H,27,31)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEVTYUNRNGNJN-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C=C(C#N)C(=O)NC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)/C=C(\C#N)/C(=O)NC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(3-CHLOROANILINO)CARBONYL]AMINO}-N~1~-(4-METHYLPHENYL)BENZAMIDE](/img/structure/B3710281.png)
![2,6-DIMETHOXY-4-{[4-(2-NITROBENZYL)PIPERAZINO]METHYL}PHENOL](/img/structure/B3710292.png)
![3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)-1-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}THIOUREA](/img/structure/B3710295.png)

![2-(4-bromophenyl)-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B3710311.png)
![2,4-dichloro-N-[(4-chloro-3-nitrophenyl)carbamothioyl]benzamide](/img/structure/B3710318.png)
![3,5-bis{[(5-chloro-2-hydroxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B3710325.png)

![N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B3710339.png)
![2,4-dimethyl-N-[2-(morpholine-4-carbonyl)phenyl]-6-oxopyran-3-carboxamide](/img/structure/B3710344.png)
![2,4-dichloro-N-[(4-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B3710350.png)

![N-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B3710372.png)
![2-(4-BROMOPHENOXY)-1-[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]-1-ETHANONE](/img/structure/B3710386.png)
